molecular formula C14H12S B12153162 1-Phenyl-4-(2-thienyl)-1,3-butadiene

1-Phenyl-4-(2-thienyl)-1,3-butadiene

Katalognummer: B12153162
Molekulargewicht: 212.31 g/mol
InChI-Schlüssel: RIMBSRCIJXOICH-LUZURFALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-4-(2-thienyl)-1,3-butadiene is an organic compound that features a conjugated diene system with phenyl and thienyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Phenyl-4-(2-thienyl)-1,3-butadiene can be synthesized through several methods, including:

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone. For example, the reaction between benzyltriphenylphosphonium chloride and 2-thiophenecarboxaldehyde under basic conditions can yield the desired product.

    Heck Reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes can also be used. For instance, the reaction of iodobenzene with 2-thienyl-substituted butadiene in the presence of a palladium catalyst and a base can produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-4-(2-thienyl)-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings. For example, nitration with nitric acid can introduce nitro groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.

    Substitution: Nitric acid, sulfuric acid, acetic anhydride.

Major Products

    Oxidation: Epoxides, ketones, aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-4-(2-thienyl)-1,3-butadiene has several scientific research applications:

    Materials Science: Its conjugated system makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: It can be used in the development of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Chemical Sensors: Its electronic properties make it suitable for use in chemical sensors for detecting various analytes.

Wirkmechanismus

The mechanism of action of 1-Phenyl-4-(2-thienyl)-1,3-butadiene in various applications involves its ability to participate in π-π interactions and electron transfer processes. In organic electronics, it acts as a charge carrier due to its conjugated diene system. In biological systems, its derivatives may interact with cellular targets through similar electronic interactions, affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-1,3-butadiene: Lacks the thienyl substituent, resulting in different electronic properties.

    1-(2-Thienyl)-1,3-butadiene: Lacks the phenyl substituent, affecting its reactivity and applications.

    1-Phenyl-4-(2-furyl)-1,3-butadiene: Contains a furan ring instead of a thiophene ring, leading to different chemical behavior.

Uniqueness

1-Phenyl-4-(2-thienyl)-1,3-butadiene is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science.

Eigenschaften

Molekularformel

C14H12S

Molekulargewicht

212.31 g/mol

IUPAC-Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]thiophene

InChI

InChI=1S/C14H12S/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12H/b9-4+,10-5+

InChI-Schlüssel

RIMBSRCIJXOICH-LUZURFALSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CS2

Kanonische SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.